molecular formula C8H13FO4S B13573020 Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate

Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate

Cat. No.: B13573020
M. Wt: 224.25 g/mol
InChI Key: DLUKBQGRZWHVAN-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13FO4S It is a derivative of cyclohexane, featuring a fluorosulfonyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with fluorosulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the fluorosulfonyl chloride.

    Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: New cyclohexane derivatives with substituted functional groups.

    Reduction: Cyclohexane derivatives with reduced functional groups.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylate ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.

    Methyl 1-cyclohexene-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 4-(fluorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong interactions with nucleophiles. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13FO4S

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 4-fluorosulfonylcyclohexane-1-carboxylate

InChI

InChI=1S/C8H13FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3

InChI Key

DLUKBQGRZWHVAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)S(=O)(=O)F

Origin of Product

United States

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